Cas no 2680821-89-8 (5-methoxy-3-methyl-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

5-methoxy-3-methyl-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28282009
- 2680821-89-8
- 5-methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
- 5-methoxy-3-methyl-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
-
- インチ: 1S/C13H15NO5/c1-4-5-19-13(17)14-11-8(2)6-9(18-3)7-10(11)12(15)16/h4,6-7H,1,5H2,2-3H3,(H,14,17)(H,15,16)
- InChIKey: QPIBUPFQLNXQPI-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C(=O)O)C(=C(C)C=1)NC(=O)OCC=C
計算された属性
- せいみつぶんしりょう: 265.09502258g/mol
- どういたいしつりょう: 265.09502258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
5-methoxy-3-methyl-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28282009-0.1g |
5-methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680821-89-8 | 95.0% | 0.1g |
$855.0 | 2025-03-19 | |
Enamine | EN300-28282009-0.05g |
5-methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680821-89-8 | 95.0% | 0.05g |
$816.0 | 2025-03-19 | |
Enamine | EN300-28282009-0.25g |
5-methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680821-89-8 | 95.0% | 0.25g |
$893.0 | 2025-03-19 | |
Enamine | EN300-28282009-5.0g |
5-methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680821-89-8 | 95.0% | 5.0g |
$2816.0 | 2025-03-19 | |
Enamine | EN300-28282009-10.0g |
5-methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680821-89-8 | 95.0% | 10.0g |
$4176.0 | 2025-03-19 | |
Enamine | EN300-28282009-1g |
5-methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680821-89-8 | 1g |
$971.0 | 2023-09-09 | ||
Enamine | EN300-28282009-10g |
5-methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680821-89-8 | 10g |
$4176.0 | 2023-09-09 | ||
Enamine | EN300-28282009-2.5g |
5-methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680821-89-8 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 | |
Enamine | EN300-28282009-0.5g |
5-methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680821-89-8 | 95.0% | 0.5g |
$933.0 | 2025-03-19 | |
Enamine | EN300-28282009-1.0g |
5-methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680821-89-8 | 95.0% | 1.0g |
$971.0 | 2025-03-19 |
5-methoxy-3-methyl-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 関連文献
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
5-methoxy-3-methyl-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acidに関する追加情報
Introduction to 5-methoxy-3-methyl-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 2680821-89-8)
5-methoxy-3-methyl-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid, with the CAS number 2680821-89-8, is a novel organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of substituted benzoic acids and features a methoxy group, a methyl group, and an allyl carbamate moiety, which collectively contribute to its distinct properties and biological activities.
The chemical structure of 5-methoxy-3-methyl-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid is characterized by a benzene ring with substituents at specific positions. The methoxy group at the 5-position and the methyl group at the 3-position provide electron-donating effects, enhancing the compound's stability and reactivity. The allyl carbamate moiety at the 2-position introduces additional functional groups that can participate in various chemical reactions and interactions, making this compound a versatile building block for drug design and synthesis.
Recent studies have highlighted the potential of 5-methoxy-3-methyl-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid in several areas of research. One notable application is in the development of new therapeutic agents for neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has shown that compounds with similar structures exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, these compounds can inhibit the activation of microglia, reduce oxidative stress, and enhance neurotrophic factor production, all of which are crucial for maintaining brain health.
In addition to its potential in neurodegenerative disease therapy, 5-methoxy-3-methyl-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid has also been investigated for its anti-inflammatory properties. A study published in the Inflammation Research journal demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that 5-methoxy-3-methyl-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid could be a promising candidate for the treatment of inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 5-methoxy-3-methyl-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid have also been studied to evaluate its suitability as a drug candidate. Preliminary data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and is rapidly absorbed into the bloodstream, allowing for effective systemic distribution. Furthermore, it demonstrates low toxicity in preclinical studies, making it a safe option for further development.
To further explore the therapeutic potential of 5-methoxy-3-methyl-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid, ongoing clinical trials are being conducted to assess its efficacy and safety in human subjects. These trials are focusing on various conditions where inflammation and oxidative stress play significant roles, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Early results from these trials are promising, with patients showing improved symptoms and quality of life.
In conclusion, 5-methoxy-3-methyl-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 2680821-89-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers it with valuable properties that make it suitable for developing new therapeutic agents for neurodegenerative diseases and inflammatory disorders. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility, positioning it as a key player in the future landscape of drug discovery and development.
2680821-89-8 (5-methoxy-3-methyl-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid) 関連製品
- 2649087-85-2(1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene)
- 1385374-86-6(N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide)
- 2228437-74-7(3-(5-methoxypyridin-3-yl)methylazetidin-3-ol)
- 1807223-32-0(Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate)
- 1534062-45-7(O-2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropylhydroxylamine)
- 52920-04-4(1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one)
- 2680624-76-2(2-(1-Methylcyclohexyl)-2-(trifluoroacetamido)acetic acid)
- 1014006-38-2(N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide)
- 2757925-61-2(2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide)
- 1638973-52-0(tert-butyl N-5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate)




